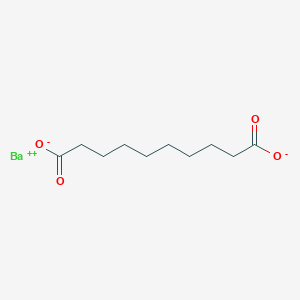

Barium sebacate

Description

Historical Context of Dicarboxylate Salts of Alkaline Earth Metals

The historical journey of the alkaline earth metals—beryllium, magnesium, calcium, strontium, barium, and radium—began in the late 18th and early 19th centuries. solubilityofthings.comwikipedia.org Initially known as "alkaline earths," their oxides were distinguished from other "earths" due to their insolubility in water and stability when heated. britannica.com Sir Humphry Davy first isolated magnesium, calcium, strontium, and barium as impure metals in 1808 using electrolysis. wikipedia.orgbritannica.com

The study of their compounds evolved, with a significant focus on simple salts. However, the salts of dicarboxylic acids with alkaline earth metals have been comparatively less studied. researchgate.netresearchgate.net Much of the foundational research centered on more common anions. Investigations into dicarboxylate salts are more recent, driven by the quest for new materials with complex, functional architectures, such as metal-organic frameworks (MOFs). cambridge.orgrsc.org The synthesis and characterization of barium salts with a homologous series of dicarboxylic acids, including sebacic acid, represent a modern effort to systematically explore these compounds and their properties. researchgate.net This area of research is challenging due to the characteristics of heavy alkaline earth cations like Ba²⁺, which are large and weakly polarizing, making their coordination chemistry complex. nih.gov

Significance of Sebacic Acid Derivatives in Advanced Materials Science

Sebacic acid, a naturally occurring ten-carbon dicarboxylic acid derived from castor oil, is a crucial building block in the field of advanced materials. starskychemical.com Its derivatives have found a wide array of industrial and scientific applications due to their desirable properties, such as thermal stability, flexibility, and biodegradability. multichemindia.com

Key applications of sebacic acid derivatives include:

Polymers: Sebacic acid is a key monomer in the production of high-performance polyamides, such as Nylon 6,10, as well as various polyesters and polyurethanes. starskychemical.comarkema.comrmgchem.com These polymers are valued for their mechanical strength, low moisture absorption, and durability, making them suitable for automotive parts, textiles, and electrical insulation. starskychemical.comrmgchem.com

Plasticizers: Esters derived from sebacic acid, such as dioctyl sebacate (B1225510) (DOS), are used as plasticizers to improve the flexibility and temperature resistance of plastics like polyvinyl chloride (PVC). arkema.comchemicalbook.com

Lubricants and Corrosion Inhibitors: The high thermal stability of sebacic acid makes it an ideal component in synthetic lubricants for high-performance engines. starskychemical.commultichemindia.com Its salt derivatives, like disodium (B8443419) sebacate, are effective corrosion inhibitors in coolant fluids for automotive and aircraft engines. arkema.com

Biomedical Materials: The biocompatibility and biodegradability of sebacic acid-based polymers, such as poly(glycerol sebacate), have made them attractive for biomedical applications, including tissue engineering, drug delivery systems, and medical implants. chemicalbook.comontosight.ai

The versatility of sebacic acid and its derivatives underscores the importance of understanding the properties of its metallic salts, such as barium sebacate, which may offer new functionalities.

Contemporary Research Gaps and Opportunities in Barium Sebacate Chemistry

Despite the broad utility of sebacic acid derivatives, research into barium sebacate specifically is still nascent, leaving significant gaps in knowledge and opportunities for further investigation.

One of the primary gaps is the lack of a complete single-crystal structure determination for barium sebacate. While it has been synthesized and characterized using X-ray powder diffraction (XRPD), which confirmed its triclinic crystal system, detailed atomic coordinates and bond lengths from a single-crystal analysis are not yet published. cambridge.org Such data is fundamental for a complete understanding of its three-dimensional structure and for computational modeling of its properties.

Another significant research opportunity lies in the investigation of its thermal decomposition pathway. High-temperature XRPD studies have shown that barium sebacate is stable up to approximately 100°C. cambridge.org Between 200°C and 400°C, it transforms into a new, unknown intermediate compound before ultimately decomposing to barium carbonate (BaCO₃) at around 500°C. cambridge.orgcambridge.org The identification and characterization of this intermediate phase remain an open research question.

Furthermore, the potential applications of barium sebacate are largely unexplored. While its constituent parts—barium and sebacic acid—have known uses in various fields (e.g., barium in specialized glass and electronics, and sebacates as plasticizers and lubricants), the specific properties that might arise from their combination in barium sebacate have not been systematically investigated. arkema.comacs.org Research could explore its potential as a thermal stabilizer in polymers, a lubricating grease additive, or as a precursor for synthesizing other barium-containing materials.

Detailed Research Findings

Recent research has provided foundational data on the synthesis and properties of barium sebacate.

Synthesis and Crystallographic Data

Barium sebacate (BaC₁₀H₁₆O₄) can be synthesized by reacting barium carbonate with sebacic acid in an aqueous solution. The resulting white precipitate is then crystallized, washed, and dried. cambridge.org X-ray powder diffraction (XRPD) analysis has been used to determine its basic crystallographic data. The compound crystallizes in the triclinic system. cambridge.org

Interactive Data Table: Crystallographic Properties of Barium Sebacate

| Property | Value | Reference |

| Chemical Formula | BaC₁₀H₁₆O₄ | cambridge.orgnih.gov |

| Molecular Weight | 337.56 g/mol | nih.gov |

| Crystal System | Triclinic | cambridge.org |

| Unit Cell Parameters | a = 9.119 Å, b = 15.011 Å, c = 4.678 Å | cambridge.org |

| α = 99.18°, β = 93.31°, γ = 90.77° | cambridge.org |

Thermal Decomposition

The thermal behavior of barium sebacate has been investigated using high-temperature X-ray powder diffraction (HT-XRPD). This analysis reveals how the material's crystal structure changes upon heating in air.

Interactive Data Table: Thermal Decomposition of Barium Sebacate

| Temperature Range | Observation | Final Product | Reference |

| 27°C – 100°C | The initial triclinic phase of BaC₁₀H₁₆O₄ is stable. | - | cambridge.org |

| 200°C – 400°C | The initial phase is replaced by a new, unknown compound. | - | cambridge.org |

| 500°C | The intermediate compound decomposes. | Barium Carbonate (BaCO₃) | cambridge.orgcambridge.org |

This decomposition to barium carbonate is a common feature for barium carboxylates. cambridge.org The presence of an uncharacterized intermediate phase between 200°C and 400°C highlights an area for future research. cambridge.org

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

barium(2+);decanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O4.Ba/c11-9(12)7-5-3-1-2-4-6-8-10(13)14;/h1-8H2,(H,11,12)(H,13,14);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYPYUAWNRNUADX-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCC(=O)[O-])CCCC(=O)[O-].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10941692 | |

| Record name | Barium decanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10941692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19856-32-7 | |

| Record name | Barium sebacate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019856327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Barium decanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10941692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Barium sebacate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.421 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Barium Sebacate

Conventional Synthetic Routes for Barium Sebacate (B1225510)

The traditional and most straightforward method for preparing barium sebacate involves precipitation from aqueous solutions.

Precipitation from Aqueous Solutions of Barium Carbonate and Sebacic Acid

The synthesis of barium sebacate can be achieved through the reaction of barium carbonate with sebacic acid. libretexts.org In this reaction, the less soluble barium sebacate precipitates out of the solution. The net ionic equation for the precipitation of barium carbonate, a related process, is Ba²⁺(aq) + CO₃²⁻(aq) → BaCO₃(s). ck12.org Barium carbonate itself is soluble in most acids, which facilitates its reaction with sebacic acid. libretexts.orggloballcadataaccess.org

Optimization of Reaction Parameters and Conditions

Optimizing reaction parameters is crucial for maximizing yield and purity in the synthesis of barium compounds. rsc.org While specific optimization studies for barium sebacate are not extensively detailed in the provided results, general principles of chemical process optimization can be applied. These include controlling factors such as reactant concentrations, temperature, reaction time, and solvent choice. rsc.orgmdpi.com For instance, in the synthesis of other barium salts like barium sulfate (B86663), parameters such as the concentration of barium chloride and the sulfate source, flow rate, and temperature have been optimized to achieve high yields and desired product density. mdpi.com Similarly, for the synthesis of esters like bis(2-ethylhexyl) sebacate, optimization of catalyst concentration, temperature, molar ratio, and reaction time has been shown to be effective. researchgate.net The use of statistical tools and modeling can aid in identifying the optimal conditions for the synthesis of barium sebacate. rsc.org

Exploration of Alternative Synthetic Pathways

To achieve greater control over the properties of barium sebacate, researchers have explored alternative synthetic methods beyond simple precipitation.

Hydrothermal and Solvothermal Synthesis Approaches

Hydrothermal and solvothermal synthesis are methods that involve carrying out a chemical reaction in a closed vessel, such as an autoclave, using water (hydrothermal) or an organic solvent (solvothermal) at elevated temperatures and pressures. wikipedia.org These techniques are known for producing crystalline materials with controlled particle size and morphology. mdpi.comresearchgate.net

In hydrothermal synthesis, the properties of the resulting material can be influenced by factors like the composition of the hydrothermal medium and the duration of the reaction. mdpi.com For example, in the synthesis of barium titanate, a related barium compound, using a mixture of water, ethanol, and ammonia (B1221849) solution as the solvent has been shown to produce powders with high tetragonality and controlled particle sizes. mdpi.com

Solvothermal synthesis offers an alternative where non-aqueous solvents are used. wikipedia.org This method can be advantageous for producing materials that are sensitive to water or for achieving different crystal structures. researchgate.net The choice of solvent is critical, as it can influence the reaction kinetics and the final product characteristics. wikipedia.orgresearchgate.net For instance, crystalline barium titanate powders with small particle sizes have been synthesized in solvents like methanol, ethanol, or n-propanol. researchgate.net

Template-Assisted Synthesis Methods

Template-assisted synthesis is a technique used to create materials with specific, controlled structures by using a pre-existing template to guide the formation of the new material. rsc.org This approach can be particularly useful for producing nanomaterials with desired shapes and sizes. google.com The template can be a "hard" material, like porous alumina, or a "soft" material, such as a surfactant or a polymer. rsc.org

In the context of sebacate-containing materials, template methods have been employed. For example, a facile template preparation has been used to create an electroactive scaffold composed of polypyrrole-coated poly(glycerol-sebacate-urethane). researchgate.net Another example involves the use of molecular clusters as seeds or templates to initiate the growth of nanoparticles. google.com While not specifically documented for barium sebacate in the provided results, this method holds potential for the controlled synthesis of barium sebacate nanoparticles.

Controlled Crystallization and Crystal Growth Strategies for Barium Sebacate

Controlling the crystallization process is essential for obtaining barium sebacate with desired physical properties, such as crystal size and shape. secoya-tech.com Controlled crystallization can be achieved by carefully managing parameters like supersaturation, temperature, and the presence of additives. matec-conferences.org

Strategies for controlled crystallization include:

Seeding: Introducing small crystals of the desired material to initiate and control the growth of larger crystals.

Use of Additives: Incorporating certain molecules that can influence the crystal growth process, sometimes inhibiting growth on certain crystal faces to alter the final morphology. matec-conferences.org

Melt-Casting followed by Controlled Crystallization: This technique involves melting the material and then cooling it under controlled conditions to promote the formation of a specific crystalline structure. This method has been used for strontium barium niobate-based glass-ceramics. scientific.net

Millifluidic Tubular Reactors: These reactors allow for precise control over nucleation by managing parameters like temperature, shear rate, and mixing, leading to a stable stream of nuclei and controlled crystal growth. secoya-tech.com

While specific studies detailing these strategies for barium sebacate are not prevalent in the provided search results, the principles are broadly applicable to the crystallization of many inorganic salts. secoya-tech.commatec-conferences.org

Advanced Structural Characterization of Barium Sebacate

Crystalline Phase Analysis and Crystallography

Crystallographic studies are fundamental to understanding the solid-state structure of barium sebacate (B1225510). These methods map the periodic arrangement of atoms in the crystal lattice, providing a foundational blueprint of the material.

X-ray Powder Diffraction (XRPD) is a primary technique for the characterization of crystalline materials. americanpharmaceuticalreview.com It provides a distinct fingerprint for a specific crystalline phase, allowing for identification and differentiation from other solid forms. americanpharmaceuticalreview.com For barium sebacate, XRPD analysis confirms its crystalline nature. cambridge.orgresearchgate.net

Studies involving the synthesis of new barium dicarboxylates have utilized XRPD to characterize the resulting precipitates, including barium sebacate. cambridge.orgresearchgate.net The diffraction pattern, which consists of a unique set of peaks at specific angles (2θ), is determined by the arrangement of atoms within the crystal lattice. usp.org

Furthermore, in-situ high-temperature XRPD investigations have been performed to assess the thermal stability of barium sebacate. cambridge.org These studies reveal that the initial crystalline phase of barium sebacate is stable within a temperature range of 27 to 100 °C. cambridge.org Beyond this temperature, the material undergoes a transformation into a new, unidentified compound, which itself remains stable from approximately 200 to 400 °C before ultimately decomposing into barium carbonate at higher temperatures. cambridge.org This demonstrates the power of XRPD in monitoring phase transitions as a function of temperature.

While obtaining single crystals of barium sebacate suitable for single-crystal X-ray diffraction has proven challenging, analysis of homologous barium dicarboxylates (salts of similar dicarboxylic acids) offers significant structural insights. researchgate.netmdpi.com Studies on compounds like barium glutarate, adipate, pimelate (B1236862), and suberate (B1241622) reveal a broad structural diversity within this family of materials. researchgate.netresearchgate.net

These related compounds can form layered (2D) or three-dimensional (3D) coordination polymers. researchgate.netpublish.csiro.au The coordination environment around the barium ion typically involves oxygen atoms from the carboxylate groups and, in many cases, from water molecules. publish.csiro.au The Ba²⁺ ion can exhibit high coordination numbers, forming polyhedra (such as BaO₈ or BaO₉) that link together in various ways—sharing edges or vertices—to create layers or more complex networks. researchgate.net The dicarboxylate ligands bridge barium centers to build these extended structures. publish.csiro.au This structural variety, from triclinic to tetragonal systems, highlights the complex interplay between the chain length of the dicarboxylic acid and the coordination preferences of the barium ion. researchgate.net

Indexing of the X-ray powder diffraction pattern allows for the determination of the unit cell, which is the fundamental repeating unit of a crystal. For barium sebacate, these studies have shown that it crystallizes in the triclinic crystal system. cambridge.orgresearchgate.net The triclinic system is the least symmetric, characterized by three unequal axes and three unequal angles. rsc.orgnih.gov The specific lattice parameters for barium sebacate have been determined and are presented in the table below. cambridge.org

| Crystal System | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

|---|---|---|---|---|---|---|

| Triclinic | 14.075 | 15.225 | 15.541 | 110.88 | 101.49 | 114.28 |

The presence of water molecules within the crystal lattice (hydrates) is a common feature in barium dicarboxylates and significantly influences their structure. researchgate.netpublish.csiro.au For instance, related compounds have been identified as pentahydrates or monohydrates. researchgate.netresearchgate.net These water molecules can be directly coordinated to the barium ion or exist as water of crystallization within the lattice. publish.csiro.au

High-temperature XRPD studies on barium sebacate show a phase change above 100 °C, which is indicative of dehydration. cambridge.org The loss of these water molecules disrupts the original crystal structure, leading to the formation of a new anhydrous or lower-hydrate phase. cambridge.org The hydration state can be further assessed using thermogravimetric analysis (TGA), which measures weight loss upon heating. For the analogous calcium sebacate, TGA revealed a weight loss corresponding to a single water molecule, confirming its monohydrate structure. researchgate.netmdpi.com The hydration structure at the surface of barium-containing minerals like barite (barium sulfate) has also been studied in detail, showing that water molecules adsorb at specific sites relative to the surface barium and sulfate (B86663) ions. researchgate.net This underscores the crucial role water plays in stabilizing the crystal structures of barium salts.

Determination of Lattice Parameters and Unit Cell Characteristics

Spectroscopic Investigations

Spectroscopic techniques probe the interaction of electromagnetic radiation with matter to provide information about molecular structure and bonding. Vibrational spectroscopy, in particular, is an excellent tool for generating a molecular "fingerprint." nasa.govnih.gov

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that measure the energy of molecular vibrations. photothermal.comtriprinceton.org IR spectroscopy measures the absorption of infrared light by bonds with a changing dipole moment, while Raman spectroscopy measures the inelastic scattering of laser light from bonds with a changing polarizability. photothermal.com Together, they provide a comprehensive vibrational profile of a compound. nih.gov

For metal carboxylates like barium sebacate, the most informative region in the IR spectrum involves the stretching vibrations of the carboxylate (COO⁻) group. The key vibrations are the antisymmetric (νₐₛ) and symmetric (νₛ) stretches. The positions of these bands and the separation between them (Δν = νₐₛ - νₛ) can indicate the coordination mode of the carboxylate group to the metal ion (e.g., ionic, monodentate, bidentate chelating, or bridging). mdpi.com

In the analogous calcium sebacate, the IR spectrum shows carboxylate maxima characteristic of a bis-bidentate chelating and bridging configuration. mdpi.com For other related barium dicarboxylates, such as barium pimelate, the IR spectrum displays a strong band around 1550 cm⁻¹ corresponding to the antisymmetric stretching mode of the COO⁻ groups. researchgate.net A low-intensity band around 1600 cm⁻¹ in these hydrated salts is often attributed to the H-O-H bending mode of water molecules, confirming their presence. researchgate.net The vibrational spectrum of barium sebacate is therefore expected to feature characteristic bands for the long methylene (B1212753) chain and prominent bands for the coordinated carboxylate groups, providing a unique fingerprint for its identification. mdpi.commdpi.com

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Significance |

|---|---|---|

| O-H Stretch (of hydration water) | ~3400-3500 | Indicates presence of water of hydration |

| C-H Stretch (methylene) | ~2850, ~2920 | Characteristic of the sebacate alkyl chain |

| C=O Stretch (of COOH, if protonated) | ~1700 | Indicates presence of free carboxylic acid |

| H-O-H Bend (of hydration water) | ~1600 | Confirms presence of water of hydration. researchgate.net |

| COO⁻ Antisymmetric Stretch (νₐₛ) | ~1550-1580 | Position and separation (Δν) are indicative of the metal-carboxylate coordination mode. mdpi.com |

| COO⁻ Symmetric Stretch (νₛ) | ~1410-1420 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical method used to determine the structure and dynamics of molecules in solution. mdpi.comjeolusa.com By analyzing parameters such as chemical shifts, coupling constants, and nuclear Overhauser effects, researchers can gain detailed insights into the connectivity, arrangement, and conformation of atoms within a molecule. jeolusa.comcopernicus.org The NMR spectrum is unique for a given molecule under specific conditions, providing both structural and quantitative data. mdpi.com

For barium sebacate, ¹H and ¹³C NMR spectroscopy would be the primary tools to probe the conformation of the sebacate anion. The long, flexible ten-carbon chain of the sebacate dianion (⁻OOC(CH₂)₈COO⁻) can adopt various rotational isomers in solution. copernicus.org The presence of the Ba²⁺ ion can influence this conformational equilibrium. Studies on other barium(II) complexes with organic molecules have shown that the formation of the complex can shift the conformational equilibrium, leading to observable changes in the NMR spectrum, particularly in the chemical shifts of the protons within the organic ligand. researchgate.net

In a hypothetical NMR analysis of barium sebacate, the chemical shifts of the methylene (CH₂) protons in the sebacate chain would be of particular interest. Changes in these shifts compared to free sebacic acid or other sebacate salts could indicate specific conformational preferences induced by coordination to the barium ion. Two-dimensional NMR techniques, such as ROESY, could further elucidate the spatial proximity between different protons, helping to build a three-dimensional model of the dominant conformation in solution. copernicus.org While detailed NMR studies specifically on barium sebacate are not extensively documented in the provided context, the principles of NMR conformational analysis suggest it is a highly suitable technique for such investigations. copernicus.org

Microscopic and Morphological Characterization

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Microstructure and Nanostructure Analysis

Microscopic techniques are essential for understanding the physical form of barium sebacate, from its surface features to its internal structure at the nanoscale.

Scanning Electron Microscopy (SEM) is utilized to visualize the surface morphology of materials. sanu.ac.rs In the analysis of barium sebacate, SEM would reveal the size, shape, and surface texture of its crystalline particles or aggregates. For other barium compounds, such as barium sulfate, SEM has been used to show various morphologies, including microspheres and amorphous structures, which can be influenced by synthesis conditions. researchgate.netnih.gov Similarly, barium-based biomorphs have been shown by SEM to form complex hierarchical microstructures like flat sheets and helices composed of co-aligned nanorods. researchgate.net This suggests that barium sebacate may also exhibit interesting and controllable morphologies.

Transmission Electron Microscopy (TEM) provides higher resolution imaging of the internal structure of materials. numberanalytics.commdpi.com A beam of electrons is transmitted through an ultra-thin sample, allowing for the characterization of nanoparticle size, shape, and crystal structure at the atomic level. mdpi.comappmicro.org For barium-containing nanomaterials like barium titanate, TEM has been used to visualize the atomic arrangement, domain structures, and crystalline phases within individual nanoparticles. appmicro.orgresearchgate.net In the context of barium sebacate, TEM analysis could identify the internal crystal lattice, detect any defects or dislocations, and characterize the nanostructure of the material, which is crucial for understanding its properties.

Particle Size and Morphological Homogeneity Assessment

The assessment of particle size and the uniformity of its morphology are critical for quality control and for predicting a material's behavior. These characteristics are typically evaluated using the microscopic techniques mentioned above, often coupled with particle size analysis methods.

Analysis of SEM and TEM images allows for the direct measurement of particle dimensions and the qualitative assessment of morphological homogeneity. researchgate.netresearchgate.net Studies on related compounds like barium sulfate have demonstrated that synthesis parameters, such as pH and the presence of additives, can significantly affect both particle size and shape, leading to morphologies ranging from polyhedral to rice-shaped. nih.gov The resulting particle size distribution can be determined by measuring a statistically significant number of particles from the micrographs. researchgate.net For instance, research on barium strontium titanate (BST) powders revealed a bimodal particle size distribution with distinct peaks at different diameters. researchgate.net Such analyses for barium sebacate would be vital for applications where particle characteristics are important. The homogeneity of the sample, referring to the uniformity of particle shape and size across the bulk material, is also a key parameter that can be thoroughly evaluated. mdpi.comescholarship.org

Thermal Decomposition Pathways and Stability

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermal analysis techniques are employed to study the effect of heat on materials, providing information on their stability and decomposition behavior. wikipedia.org

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. wikipedia.orgtorontech.com A TGA curve plots mass percentage against temperature, where flat regions indicate stability and sloped drops signify mass loss due to processes like decomposition. torontech.com For barium sebacate, TGA would reveal the temperatures at which it begins to decompose and the mass loss associated with each decomposition step.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. torontech.comnih.gov DSC is used to detect thermal events such as phase transitions, melting, crystallization, and decomposition, which appear as peaks or shifts in the baseline of the DSC curve. torontech.comresearchgate.net It provides data on the temperatures and enthalpy changes associated with these events. nih.govnih.gov

Research combining these methods has shown that barium sebacate is thermally stable up to approximately 100°C. cambridge.org The primary decomposition process leads to the formation of barium carbonate. cambridge.org

| Temperature Range (°C) | Event | Technique | Observation |

|---|---|---|---|

| 27 - 100 | Stable Phase | TGA/DSC | No significant mass loss or thermal events. cambridge.org |

| 200 - 400 | Decomposition | TGA/DSC | Formation of an intermediate compound. cambridge.org |

| 400 - 500 | Final Decomposition | TGA/DSC | Decomposition to Barium Carbonate. cambridge.org |

In-Situ High-Temperature X-ray Diffraction for Phase Transitions and Thermal Stability Regions

In-situ High-Temperature X-ray Diffraction (HT-XRD) is a powerful technique for studying changes in the crystal structure of a material as it is heated. rigaku.com It allows for the identification of different crystalline phases that form at elevated temperatures and the determination of their stability regions. researchgate.net

For barium sebacate, HT-XRD studies provide a detailed picture of its thermal behavior, complementing the data from TGA and DSC. cambridge.org The analysis confirms that the initial structure of barium sebacate is stable at room temperature and up to 100°C. Upon further heating, the diffraction patterns change, indicating a phase transition. The study identified a new, unknown compound that is stable in the temperature range of 200°C to 400°C. Above this temperature, the material transforms into barium carbonate, which is the final, stable decomposition product under the experimental conditions. cambridge.org This is consistent with the thermal decomposition behavior observed for other barium carboxylates. cambridge.org

| Temperature Range (°C) | Identified Crystalline Phase | Observation |

|---|---|---|

| 27 - 100 | Barium Sebacate | The initial phase is stable. cambridge.org |

| 200 - 400 | New Unknown Compound | The original phase is replaced by a new, stable intermediate. cambridge.org |

| > 400 - 500 | Barium Carbonate | The final decomposition product is formed. cambridge.org |

3 Identification of Decomposition Intermediates and Final Products (e.g., Barium Carbonate)

The thermal degradation of barium sebacate is a multi-stage process that can be effectively studied using thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA). akjournals.com These methods provide detailed insights into the mass loss and thermal events (endothermic or exothermic reactions) as a function of temperature, allowing for the characterization of its decomposition pathway. The process generally involves the initial breakdown of the organic sebacate ligand, followed by the formation of a stable intermediate, and finally, the decomposition of this intermediate at higher temperatures to yield the final solid product.

Detailed Research Findings

The thermal decomposition of barium salts of carboxylic acids, including dicarboxylates like sebacate, typically proceeds through the formation of barium carbonate (BaCO₃) as a key intermediate. akjournals.comacs.orgscielo.org.ar This occurs after the initial breakdown and oxidation of the long hydrocarbon chain of the sebacate anion.

The decomposition process can be summarized in the following stages:

Initial Decomposition of the Sebacate Ligand: In the first major stage of thermal decomposition, the organic part of the barium sebacate molecule breaks down. This process involves the cleavage of C-C and C-H bonds in the sebacate's aliphatic chain and the scission of the carboxylate groups. This stage results in a significant mass loss due to the release of a complex mixture of volatile organic compounds, carbon dioxide, and water vapor. acs.orgsetaramsolutions.com

Formation of Barium Carbonate (BaCO₃): As the organic ligand decomposes, the barium ions react with carbonate ions (CO₃²⁻) formed in the process to produce thermally stable barium carbonate. acs.orgscielo.org.ar The formation of this intermediate is a common feature in the thermal analysis of barium carboxylates and can be confirmed by analyzing the solid residue at this stage using techniques like X-ray Diffraction (XRD) and Fourier-Transform Infrared Spectroscopy (FTIR). akjournals.comscielo.org.aracs.org The TGA curve typically shows a plateau in the temperature range where barium carbonate is stable.

Decomposition of Barium Carbonate: The final stage of decomposition occurs at much higher temperatures, generally above 900°C. In this step, the intermediate barium carbonate decomposes into barium oxide (BaO) and carbon dioxide (CO₂). akjournals.comresearchgate.net This is an endothermic process, identifiable as such in a DTA curve. researchgate.net The final solid residue is barium oxide.

The identification of the gaseous products evolved at each stage is crucial for confirming the decomposition mechanism. This is achieved using Evolved Gas Analysis (EGA), where the instrument is coupled with a mass spectrometer (MS) or an FTIR spectrometer to analyze the off-gases in real-time. csic.esresearchgate.netmdpi.comnih.gov

The table below provides a representative summary of the thermal decomposition stages of barium sebacate, based on the established decomposition patterns of similar metal carboxylates.

Table 1: Representative Thermal Decomposition Stages of Barium Sebacate

| Stage | Approximate Temperature Range (°C) | Key Events and Observations | Solid Product(s) | Gaseous Products |

| 1 | 250 - 550 | Decomposition of the sebacate ligand. Significant and complex mass loss observed in TGA. Exothermic peaks in DTA due to oxidation of organic matter. | Barium Carbonate (BaCO₃) | Volatile organic fragments, H₂O, CO, CO₂ |

| 2 | > 900 | Decomposition of the stable barium carbonate intermediate. Clear mass loss step in TGA corresponding to the loss of CO₂. Endothermic peak in DTA. | Barium Oxide (BaO) | Carbon Dioxide (CO₂) |

The analysis of the solid residues at different temperatures using X-ray diffraction provides definitive structural identification of the intermediate and final products. acs.orgresearchgate.net For instance, XRD analysis of a sample heated to an intermediate temperature (e.g., 700-800°C) would show diffraction patterns characteristic of barium carbonate, while the residue after heating to above 1100°C would correspond to that of barium oxide. akjournals.com

Computational and Theoretical Investigations of Barium Sebacate

Electronic Structure Calculations

The electronic structure of a compound dictates its fundamental chemical and physical properties. Computational quantum mechanical methods are employed to model the distribution of electrons and their energy levels within the material.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and solids. wikipedia.org The theory's core principle is that the ground-state properties of a system can be determined from its electron density, which is a function of only three spatial coordinates. wikipedia.orgictp.it This simplifies the many-electron problem, making it computationally tractable. DFT calculations can accurately predict ground-state properties including total energy, electron density distribution, and molecular geometry. wikipedia.orgresearchgate.net

While specific DFT studies focused exclusively on barium sebacate (B1225510) are not widely available in the reviewed literature, the methodology is well-established for materials characterization. preprints.org The process involves solving the Kohn-Sham equations for a system of non-interacting electrons in an effective potential, which includes the external potential and the effects of exchange and correlation interactions. wikipedia.org Successful minimization of the energy functional yields the ground-state electron density, from which all other ground-state observables can be derived. wikipedia.org

For context, DFT calculations on elemental barium have been performed to determine its electronic properties. nist.govnist.gov These studies provide reference data for various energy components of the barium atom, which are essential parameters in building models for barium-containing compounds.

Table 1: Illustrative DFT-Calculated Atomic Reference Data for Elemental Barium (Ba)

| Property | LDA Value (Hartrees) |

| Total Energy (Etot) | -7880.111578 |

| Kinetic Energy (Ekin) | 7876.220134 |

| Coulomb Energy (Ecoul) | 3098.114585 |

| Exchange-Correlation Energy (Exc) | -185.593184 |

| Electron-Nuclear Energy (Eenuc) | -18668.853113 |

This table presents reference data for the Barium atom calculated using the Local Density Approximation (LDA), a common DFT functional. Data sourced from the NIST Atomic Reference Data for Electronic Structure Calculations. nist.gov

For barium sebacate, a DFT approach would model the interactions between the Ba²⁺ ion and the sebacate anion (C₁₀H₁₆O₄²⁻) to determine the system's minimum energy configuration, bond characteristics, and electronic density of states.

Ab initio molecular dynamics (AIMD) is a simulation technique that computes the forces acting on atoms directly from electronic structure calculations as the simulation progresses. This "on-the-fly" approach avoids the need for pre-parameterized force fields, allowing for the modeling of complex dynamic processes, including chemical reactions and phase transitions.

Specific AIMD simulations for solid barium sebacate are not prominent in existing literature. However, the technique has been successfully applied to study the hydration structure of the barium ion (Ba²⁺) in aqueous solutions. nih.gov These studies revealed that the hydration shell of the Ba²⁺ ion is structured and that AIMD is an effective method for reproducing experimental results. nih.gov The simulations also provided insights into the mobility and dynamic properties of water molecules in the ion's hydration shell. nih.gov

An AIMD simulation of barium sebacate could provide a detailed picture of the vibrational dynamics of the sebacate anion's hydrocarbon chain, the motion of the barium ions within the crystal lattice, and the conformational flexibility of the molecule at different temperatures.

Density Functional Theory (DFT) for Ground State Properties

Crystal Structure Prediction and Validation

Predicting the crystal structure of a compound from its chemical formula alone is a major challenge in materials science. google.com Computational methods for crystal structure prediction (CSP) involve generating a vast number of plausible crystal packing arrangements and ranking them based on their calculated lattice energies. google.comyoutube.com

The process typically begins by creating initial guess structures, often by considering common space groups and packing motifs. youtube.com The geometries of these candidate structures are then optimized to find the local minima on the potential energy surface. google.com The thermodynamic stability of these predicted structures is evaluated, often using highly accurate quantum mechanical methods, to identify the most likely experimentally observable forms. google.com Elemental barium itself is known to adopt a series of complex crystal structures under high pressure, highlighting the structural versatility that computational methods must be able to explore. nih.govresearchgate.netaps.org

Once a crystal structure is determined, either experimentally or computationally, it must be validated. Validation involves a series of checks to ensure the structural model is chemically sensible and free from systematic errors. mit.eduresearchgate.net Automated software like PLATON can analyze crystallographic information files (CIFs) to check for issues such as incorrect space group assignments, missed symmetry, unusual bond lengths and angles, and voids in the crystal structure. mit.eduresearchgate.net

Table 2: Crystal Structure Data for Elemental Barium at Standard Conditions

| Parameter | Value |

| Crystal System | Cubic |

| Space Group | Im-3m |

| Space Group Number | 229 |

| Structure Type | bcc (body-centred cubic) |

| Lattice Parameter (a) | 502.8 pm |

Data sourced from WebElements and the Materials Project. webelements.commaterialsproject.org

Simulation of Vibrational Spectra and Correlation with Experimental Data

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is a key technique for characterizing chemical compounds. thermofisher.comnih.gov The correlation of experimentally measured spectra with computationally simulated spectra provides a powerful method for assigning vibrational modes to specific atomic motions. nih.govresearchgate.net

Theoretical vibrational spectra are typically calculated using DFT. frontiersin.org After optimizing the molecular geometry to an energy minimum, a frequency calculation is performed. This involves computing the second derivatives of the energy with respect to atomic displacements, which yields the harmonic frequencies and the corresponding vibrational modes. The results can be used to generate a simulated spectrum that can be directly compared with experimental data. researchgate.net This comparison helps to confirm the structure of the molecule and provides a detailed understanding of its vibrational dynamics. illinois.edu

While a dedicated study simulating the vibrational spectrum of barium sebacate was not found, the methodology is broadly applied. For example, the complementary nature of FT-IR and FT-Raman spectroscopy has been used to analyze various inorganic compounds and polymers. thermofisher.commdpi.comirdg.org FT-IR is sensitive to changes in dipole moments, while Raman spectroscopy is sensitive to changes in polarizability. thermofisher.com A combined experimental and theoretical study on barium sebacate would allow for the definitive assignment of vibrations such as the symmetric and asymmetric stretches of the carboxylate groups, as well as the various stretching and bending modes of the methylene (B1212753) (-CH₂) chains.

Table 3: Illustrative Correlation of Experimental and Theoretical Vibrational Bands for Barium Sulfate (B86663)

| Experimental FT-Raman (cm⁻¹) | Experimental FT-IR (cm⁻¹) | General Assignment |

| 989 (strongest) | 982 | ν₁ (SO₄²⁻) symmetric stretch |

| 453, 463 | - | ν₂ (SO₄²⁻) bend |

| 1140 | 1180, 1120, 1080 (broad) | ν₃ (SO₄²⁻) asymmetric stretch |

| 618, 648 | 610, 633 | ν₄ (SO₄²⁻) asymmetric bend |

This table illustrates how vibrational bands are assigned using data from both FT-Raman and FT-IR spectroscopy for a related barium compound, barium sulfate. Data sourced from a study on inorganic fillers. irdg.org

Modeling of Intermolecular Interactions and Solid-State Behavior

The bulk properties of a solid are governed by the nature and strength of the interactions between its constituent atoms or molecules. github.iolibretexts.org In a molecular solid like barium sebacate, these interactions are primarily electrostatic forces between the positively charged barium ions (Ba²⁺) and the negatively charged carboxylate groups (COO⁻) of the sebacate anions. libretexts.org Additionally, weaker van der Waals forces exist between the hydrocarbon chains of the sebacate molecules.

Computational modeling can quantify these interactions and predict how they influence the solid-state structure and behavior. Studies on related systems show that strong intermolecular forces, such as hydrogen bonds or the ionic interactions present in barium sebacate, can lead to highly ordered and stable crystal lattices. nih.govrsc.org

For barium sebacate, the presence of a polar carboxylate group at each end of the eight-carbon chain is a crucial structural feature. This arrangement is expected to lead to a more ordered solid-state structure compared to barium salts of monocarboxylic acids (soaps), where molecular disorder might be more prevalent. rsc.org This increased order, driven by strong, directional ionic interactions at both ends of the molecule, directly impacts the material's physical properties, including its thermal stability and diffusion characteristics. rsc.org

Theoretical Studies on Diffusion Mechanisms within Barium Sebacate Matrix

The movement of atoms or molecules through a solid matrix is a fundamental process known as diffusion. Theoretical studies can model the pathways and energy barriers associated with diffusion, providing insight into the underlying mechanisms. doitpoms.ac.uk

An important study investigated the diffusion of the inert gas thoron through the solid structures of various barium salts, including barium sebacate. rsc.org The research found that the diffusion behavior was strongly linked to the molecular structure of the salt. rsc.org Barium sebacate exhibited a relatively low emanating power for thoron, which was attributed to a low rate of diffusion through the solid. rsc.org

The key theoretical finding was that barium sebacate has a diffusion constant (D₀) that is three orders of magnitude lower than that of barium caprate, a salt with a similar molecular size but with only one carboxylate group. rsc.org This difference is explained by the structure of barium sebacate, where the polar barium carboxylate groups at both ends of the hydrocarbon chain lead to a more ordered and less permeable lattice, restricting the movement of diffusing atoms. rsc.org In contrast, salts with terminal methyl groups exhibit higher diffusion rates. rsc.org This suggests that diffusion in this system is likely an interstitial mechanism, where the diffusing atom moves through voids in the lattice, a process that is hindered by the more efficient packing in the barium sebacate crystal. rsc.orgdoitpoms.ac.uk

Table 4: Comparative Diffusion Parameters for Thoron in Barium Salts

| Compound | Activation Energy for Diffusion, Q (kcal) | Diffusion Constant, D₀ (cm²/sec) |

| Barium sebacate | 9.5 | 1.3 x 10⁻⁸ |

| Barium caprate | 8.0 | 1.0 x 10⁻⁵ |

| Barium stearate | 9.0 | 3.0 x 10⁻³ |

| Barium acetate (B1210297) | 3.0 | 1.0 x 10⁻¹⁰ |

This table presents data from a study on the diffusion of thoron in solids, highlighting the significantly lower diffusion constant for barium sebacate compared to other barium soaps. Data sourced from "The Diffusion of Thoron in Solids". rsc.org

Complexation Chemistry Involving Barium Sebacate

Stoichiometry and Stability of Barium-Sebacate Coordination

Coordination Environment and Geometry of Barium Ions within Sebacate (B1225510) Structures

The coordination environment around the barium ion in carboxylate complexes is characterized by high coordination numbers, typically ranging from 8 to 10, due to the large ionic radius of Ba²⁺. researchgate.netresearchgate.net In various barium dicarboxylate complexes, the coordination geometry is often distorted and can be described by complex polyhedra. Common geometries observed for barium ions in similar structures include distorted bicapped trigonal-prismatic and distorted bicapped square-antiprismatic arrangements. materialsproject.orgchalmers.se

Barium sebacate itself crystallizes in the triclinic system. cambridge.org While a detailed crystal structure of barium sebacate is not available in the reviewed literature, studies on other barium dicarboxylates provide insight into the likely coordination. For instance, in some barium dicarboxylate polymers, the barium ions are linked by the carboxylate oxygen atoms and sometimes by bridging water molecules, forming chains or more complex three-dimensional networks. materialsproject.orgchalmers.se The Ba-O bond lengths in carboxylate complexes are typically in the range of 2.706 Å to 2.894 Å. nih.gov In barium carboxylates, including sebacates, a chelate coordination structure is prevalent, where both oxygen atoms of a carboxylate group bind to the barium ion. nih.gov

Table 1: Crystallographic Data for Barium Sebacate

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

Source: cambridge.org

Influence of Solution Parameters (e.g., ionic strength, pH) on Complex Formation Dynamics

The formation and stability of barium sebacate complexes in aqueous solutions are significantly influenced by solution parameters such as pH and ionic strength.

pH: The pH of the solution plays a crucial role in the protonation state of the sebacic acid. At lower pH values, the carboxylic acid groups are protonated (-COOH), which reduces their ability to coordinate with the Ba²⁺ ion. As the pH increases, the carboxylic acid groups deprotonate to form carboxylate anions (-COO⁻), which are more effective at binding to the positively charged barium ion. Therefore, the stability of the barium-sebacate complex is expected to increase with increasing pH. colab.wsugr.es This trend is generally observed in the complexation of metal ions with carboxylate ligands. ugr.es

Ionic Strength: The ionic strength of the solution, which is a measure of the total concentration of ions, also affects complex formation. An increase in ionic strength generally leads to a decrease in the stability of the complex. chalmers.senih.gov This is due to the increased concentration of other ions in the solution, which can shield the electrostatic attraction between the Ba²⁺ and sebacate ions. chalmers.se Studies on the sorption of barium onto surfaces have shown that it is particularly sensitive to changes in ionic strength, with sorption decreasing as ionic strength increases. chalmers.senih.gov

Interactions with Other Metal Ions or Complexing Ligands (e.g., competitive binding phenomena)

In a solution containing multiple types of metal ions, competitive binding for the sebacate ligand can occur. The outcome of this competition depends on the relative stability constants of the complexes formed between sebacate and the different metal ions. For instance, if another metal ion forms a more stable complex with sebacate than barium does, it will preferentially bind, potentially displacing barium from an existing complex or preventing its formation.

Similarly, the presence of other complexing ligands in the solution can influence the formation of barium sebacate. If a ligand that forms a very stable complex with barium, such as ethylenediaminetetraacetic acid (EDTA), is present, it will compete with the sebacate for the barium ions. nih.gov The high stability of the Ba-EDTA complex means that EDTA can effectively sequester barium ions, preventing the precipitation of barium sebacate or even dissolving existing precipitates. nih.gov The binding of dicarboxylic acids to proteins like albumin has also been studied, indicating that in biological systems, there would be competition for these ligands between metal ions and proteins. nih.gov

Spectroscopic Probes of Complexation-Induced Structural Changes

Spectroscopic techniques are powerful tools for investigating the structural changes that occur upon the complexation of barium with sebacate.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for probing the coordination environment of the carboxylate groups. The difference in the stretching frequencies of the asymmetric (ν_asym) and symmetric (ν_sym) vibrations of the carboxylate group (Δν = ν_asym - ν_sym) can provide information about the coordination mode. A study of various alkaline-earth metal dicarboxylates, including sebacates, revealed that a chelate structure is common for barium carboxylates. nih.gov In this mode, both oxygen atoms of the carboxylate group coordinate to the barium ion. Upon melting, changes in the coordination structure can be observed through shifts in the IR spectra. For instance, magnesium sebacate changes from a chelate to a bridge structure upon melting, while the structure of barium sebacate remains the same. nih.gov

Raman Spectroscopy: Raman spectroscopy is another vibrational spectroscopy technique that can provide complementary information to IR spectroscopy. libretexts.org It can be used to identify the characteristic vibrational modes of the barium-sebacate complex and to study changes in the molecular structure upon complexation. researchgate.netrsc.org The technique is sensitive to the metal-ligand bond and can provide insights into the composition and stability of the complex. libretexts.org

Barium Sebacate in Polymer and Materials Science

Role as a Monomer or Co-monomer in Polymer Synthesis

Although direct polymerization using barium sebacate (B1225510) as a primary monomer is not commonly reported in mainstream literature, its constituent anion, sebacate, is a fundamental building block for a significant class of biodegradable and biocompatible polyesters. Barium sebacate can serve as a precursor for generating sebacic acid, which is then used in polycondensation reactions.

Polycondensation Reactions for Sebacate-Based Polymers (e.g., Poly(glycerol sebacate), Poly(butylene sebacate))

Sebacate-based polyesters are typically synthesized through the polycondensation of sebacic acid with a polyol. This process involves the formation of ester linkages with the removal of a small molecule, usually water. The resulting polymers' properties are highly tunable based on the chosen polyol and reaction conditions. nih.govumw.edu.pl

Poly(glycerol sebacate) (PGS): This elastomeric and biodegradable polymer is synthesized from the polycondensation of glycerol (B35011) and sebacic acid. nih.govmatexcel.com The synthesis is generally a two-step process:

Pre-polymerization: Equimolar amounts of glycerol and sebacic acid are heated, often between 120°C and 150°C, under an inert atmosphere (like nitrogen) for a set period, such as 24 hours. sigmaaldrich.comualberta.ca This step forms a low-molecular-weight prepolymer.

Cross-linking: The prepolymer is then cured under vacuum at elevated temperatures (e.g., 120°C for 48 hours) to promote cross-linking between polymer chains, forming a thermoset elastomer. matexcel.comsigmaaldrich.com

The reaction kinetics are influenced by temperature and the molar ratio of the reactants, with an equimolar ratio generally being favored. nih.gov Various methods, including microwave-assisted synthesis, have been explored to reduce the lengthy reaction times of conventional thermal polycondensation. nih.govualberta.ca

| Polymer | Monomers | Typical Synthesis Method | Key Properties |

| Poly(glycerol sebacate) (PGS) | Glycerol, Sebacic Acid | Two-step melt polycondensation (pre-polymerization followed by curing) matexcel.comsigmaaldrich.com | Elastomeric, Biocompatible, Biodegradable nih.govsigmaaldrich.com |

| Poly(butylene sebacate) (PBSe) | 1,4-Butanediol (B3395766), Sebacic Acid | Two-step melt polycondensation (esterification and polycondensation) nih.govmdpi.com | Biodegradable, Flexible, Good Processability nih.govmdpi.com |

Poly(butylene sebacate) (PBSe): This is another important biodegradable polyester (B1180765) synthesized via melt polycondensation of sebacic acid and 1,4-butanediol (BDO). nih.gov The synthesis can be tailored by adjusting the molar feed ratio between the two monomers to control the final molecular weight and thermal properties of the polyester. mdpi.com

Synthesis of Barium Sebacate-Containing Copolymers and Polymer Blends

While barium sebacate is not typically a direct co-monomer, the sebacate unit is integral to many copolymers and polymer blends designed to achieve specific properties.

Copolymers: Sebacic acid is copolymerized with other diacids or diols to create random or block copolymers. For instance, Poly(butylene sebacate-co-terephthalate) (PBSeT) is synthesized using sebacic acid, 1,4-butanediol, and dimethyl terephthalate (B1205515) (DMT) or terephthalic acid. mdpi.commdpi.com This combines the flexibility of the aliphatic sebacate segments with the rigidity of the aromatic terephthalate units, allowing for tunable mechanical properties. mdpi.com The synthesis is often a two-stage melt polymerization process. mdpi.commdpi.com Adding a branching agent like pentaerythritol (B129877) can further modify the melt strength and degradation characteristics of PBSeT. vt.edunih.gov

Polymer Blends: Sebacate-based polymers are frequently blended with other biopolymers to enhance properties. For example, Poly(butylene sebacate) (PBSe) has been blended with Polylactic acid (PLA) to improve the latter's ductility and toughness. nih.govmdpi.com These blends are typically prepared by melt compounding, where the addition of PBSe can significantly increase the elongation at break of PLA without substantially compromising its modulus. nih.gov Similarly, PGS has been blended with other polymers, such as polyvinyl alcohol (PVA), to facilitate processing into forms like fibers for tissue engineering scaffolds. ucl.ac.uk

Applications as a Polymer Additive or Filler

Barium salts are known to be used as additives in polymer composites. While literature specifically detailing the use of barium sebacate as a reinforcing filler is sparse, the functions of the closely related and widely used barium sulfate (B86663) can provide insight into the potential roles of barium-based fillers. Patents have mentioned barium sebacate in lists of potential metal salt heat stabilizers for polyvinyl chloride (PVC) resins, often in combination with other salts like those of cadmium and zinc. google.comgoogle.comgoogleapis.com

Modification of Polymer Morphology and Crystallinity

Inorganic fillers can significantly influence the crystallization behavior of semi-crystalline polymers. Barium salts of dicarboxylic acids have been investigated as nucleating agents. researchgate.netresearchgate.net Specifically, barium pimelate (B1236862) has been shown to act as a nucleator for isotactic polypropylene (B1209903) (iPP). researchgate.net While direct studies on barium sebacate's nucleating activity are limited, it has been synthesized and characterized alongside other barium dicarboxylates that show such properties. researchgate.net

The introduction of a filler like barium sulfate into a polymer matrix can alter the polymer's crystalline structure. It can act as a nucleating agent, promoting the formation of more, albeit potentially less perfect, crystallites. This can lead to changes in melting behavior, often observed as dual melting peaks or broadened endotherms in differential scanning calorimetry (DSC) analysis. The morphology of the filler particles (e.g., spherical vs. fiber-like) can also impact the rheological and mechanical properties of the resulting nanocomposite.

Functional Materials Derived from Barium Sebacate Precursors

The primary role of barium sebacate as a precursor is in the generation of sebacic acid for the synthesis of functional polymers. The resulting sebacate-based polymers, such as PGS and its derivatives, are foundational materials for a variety of advanced applications, particularly in the biomedical field.

PGS-based Functional Materials: Poly(glycerol sebacate) is a versatile platform for creating functional materials. Its properties can be tailored by modifying its chemical structure or by forming composites. umw.edu.plmatexcel.com

Photocurable Derivatives: PGS can be chemically modified with acrylate (B77674) groups to form poly(glycerol sebacate) acrylate (PGSA). This allows the polymer to be rapidly cured using photopolymerization at ambient temperatures, which is advantageous for applications involving temperature-sensitive molecules or in-situ polymerization. researchgate.net

Composites for Tissue Engineering: Porous scaffolds for tissue engineering have been created from PGS. These scaffolds can be loaded with other materials, such as hydroxyapatite (B223615) (HAp), to create composites with properties tailored for bone regeneration. researchgate.net The elastomeric nature of PGS makes it suitable for soft tissue engineering, including applications for cardiac and nerve tissues. umw.edu.plmatexcel.com

Drug Delivery: The biodegradable nature of PGS and other sebacate polyesters makes them suitable for use in drug delivery systems, where the polymer matrix can degrade over time to release an encapsulated therapeutic agent. sigmaaldrich.com

Precursor for Dielectric and Piezoelectric Materials (e.g., Barium Titanate synthesis)

Barium sebacate (BaC₁₀H₁₆O₄) serves as a viable, though often indirect, precursor material for the synthesis of advanced functional ceramics, most notably barium titanate (BaTiO₃). Barium titanate is a cornerstone material in the electronics industry, renowned for its exceptional dielectric and piezoelectric properties, which make it indispensable for applications such as multilayer ceramic capacitors (MLCCs), sensors, and transducers. cambridge.orgresearchgate.netgoogle.com

The pathway from barium sebacate to barium titanate typically involves a thermal decomposition step. Research has shown that barium dicarboxylates, including barium sebacate, decompose upon heating in air at temperatures between 400 and 500 °C to yield barium carbonate (BaCO₃). googleapis.comresearchgate.net This resulting barium carbonate is a standard, high-purity raw material used in the conventional solid-state synthesis of barium titanate.

The subsequent step involves reacting the barium carbonate with titanium dioxide (TiO₂) at high temperatures (calcination), as described by the following reaction:

BaCO₃ + TiO₂ → BaTiO₃ + CO₂

The use of barium sebacate as a starting material can offer advantages in certain chemical synthesis routes, such as sol-gel or co-precipitation methods. In these "wet chemical" processes, precursors are dissolved in a solvent to achieve molecular-level mixing, which can lead to the formation of more homogeneous, fine-particled barium titanate powders at lower synthesis temperatures compared to the traditional solid-state method. While barium acetate (B1210297) and barium hydroxide (B78521) are more commonly cited precursors in these routes, the principle of using a soluble barium salt like a dicarboxylate is a key strategy in advanced materials synthesis. cambridge.org The properties of the final barium titanate ceramic, such as its dielectric constant and piezoelectric response, are highly dependent on the purity and characteristics of the precursor materials and the synthesis method used.

Materials for Energy Storage Applications (General for Ba compounds)

Barium sebacate can be considered a precursor material for compounds used in energy storage, primarily through its conversion to other barium-based functional materials. The field of energy storage leverages barium compounds in two significant areas: dielectric capacitors and thermochemical energy storage.

High-Energy-Density Capacitors : Barium titanate (BaTiO₃), which can be synthesized from barium sebacate via the barium carbonate intermediate, is a critical dielectric material for capacitors. googleapis.com BaTiO₃-based ceramics are actively studied for energy storage applications due to their high power density, rapid charge/discharge rates, and excellent stability. Modifying BaTiO₃, for instance by creating glass-ceramic composites, can enhance breakdown strength and energy storage density, making it a candidate for high-pulse-power devices.

Thermochemical Energy Storage : The thermal decomposition of barium sebacate yields barium carbonate (BaCO₃). googleapis.com Barium carbonate itself is a material of interest for high-temperature thermochemical energy storage (TCES). TCES systems store energy via reversible chemical reactions. For barium carbonate, this involves the endothermic decomposition (charging) at high temperatures and the exothermic recombination (discharging) to release heat. Research has explored methods to lower the decomposition temperature of BaCO₃ to make it more suitable for applications like concentrated solar power.

Therefore, while barium sebacate is not directly used in the final energy storage device, its role as a precursor to both high-performance dielectrics and thermochemically active carbonates positions it as a relevant starting point in the materials supply chain for energy applications.

Barium Sebacate in Metal-Organic Frameworks (MOFs) and Coordination Polymers

Barium sebacate is a notable example of a metal-organic coordination polymer. These materials are formed by self-assembly, where metal ions (in this case, barium, Ba²⁺) are linked together by organic ligands (the sebacate anion, C₁₀H₁₆O₄²⁻) to form extended one-, two-, or three-dimensional structures. googleapis.comresearchgate.net

Research has focused on the synthesis and characterization of a series of barium dicarboxylates, with barium sebacate being a key subject. It is synthesized from the reaction of a barium salt, such as barium carbonate, with sebacic acid. googleapis.com Structural analysis using X-ray powder diffraction (XRPD) has provided detailed crystallographic data for barium sebacate. These studies show that barium sebacate crystallizes in the triclinic system and can be considered a three-dimensional coordination polymer where barium-oxygen nodes are connected by the flexible dicarboxylate linkers. googleapis.com

The interest in such compounds stems from their similarity to Metal-Organic Frameworks (MOFs), a class of materials known for their porosity and potential applications in gas storage, separation, and catalysis. researchgate.net The structure of barium sebacate, like other barium dicarboxylates, contributes to a broad structural diversity, forming layered (2D) or three-dimensional (3D) networks. The thermal stability of barium sebacate has been established, with the compound being stable up to 100 °C before transforming into another phase and ultimately decomposing to barium carbonate between 400 and 500 °C. googleapis.com

Table 1: Crystallographic Data for Barium Sebacate

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | BaC₁₀H₁₆O₄ | googleapis.com |

| Crystal System | Triclinic | googleapis.com |

| Unit Cell Parameter (a) | 9.1415 Å | googleapis.com |

| Unit Cell Parameter (b) | 15.0069 Å | googleapis.com |

| Unit Cell Parameter (c) | 4.6865 Å | googleapis.com |

| Unit Cell Angle (α) | 99.279° | googleapis.com |

| Unit Cell Angle (β) | 100.828° | googleapis.com |

| Unit Cell Angle (γ) | 79.499° | googleapis.com |

| Unit Cell Volume (V) | 615.48 ų | googleapis.com |

Catalytic Applications and Investigations of Barium Sebacate

Barium Sebacate (B1225510) as a Catalyst or Co-catalyst in Organic Transformation Reactions

Direct studies detailing the use of barium sebacate as a primary catalyst in specific organic reactions are scarce. Its role is more frequently alluded to in the context of polymer stabilization, where it can act as a co-catalyst. For instance, in the stabilization of PVC, metal carboxylates like barium stearate, often used alongside other metal soaps such as zinc or cadmium stearate, play a role in mitigating thermal degradation. It is plausible that barium sebacate could function similarly, participating in synergistic stabilizing and potentially catalytic cycles.

The broader family of alkaline earth metal carboxylates has been explored for catalytic activities. researchgate.netacs.org These compounds are considered for promoting various organic transformations due to their Lewis acidic nature. acs.org For example, chiral alkaline earth metal complexes have demonstrated effectiveness in asymmetric carbon-carbon bond-forming reactions. acs.org Furthermore, alkali metal carboxylates have been identified as simple and efficient catalysts for the ring-opening polymerization of cyclic esters, a key process in producing biodegradable polyesters. acs.orgresearchgate.net

While no specific data tables for organic transformations catalyzed by barium sebacate are available due to a lack of direct research, the transesterification reaction for biodiesel production often employs basic catalysts. Barium-containing compounds, such as barium hydroxide (B78521) and barium-doped calcium oxide, have shown catalytic activity in these reactions. thaiscience.infomdpi.com This suggests a potential application for barium sebacate as a basic catalyst, although this has not been explicitly verified.

A summary of related catalytic applications is presented below:

| Catalyst Family/Compound | Reaction Type | Role | Reference |

| Barium-containing Titanates | Transesterification | Heterogeneous Catalyst | d-nb.info |

| Barium Hydroxide | Transesterification | Heterogeneous Base Catalyst | mdpi.com |

| Barium-doped Calcium Oxide | Transesterification | Heterogeneous Catalyst | thaiscience.info |

| Alkali Metal Carboxylates | Ring-Opening Polymerization | Catalyst | acs.orgresearchgate.net |

| Chiral Alkaline Earth Metal Complexes | Asymmetric C-C Bond Formation | Catalyst | acs.org |

| Copper Chromite (often with Barium Oxide) | Hydrogenation, Decarboxylation | Catalyst Component | chemeurope.comwikipedia.org |

| Metal Dicarboxylates (Ca/Zn Sebacate) | PVC Thermal Stabilization | Co-stabilizer/Potential Co-catalyst | researchgate.net |

This table is for illustrative purposes based on related compounds, as direct data for barium sebacate is unavailable.

Investigations into Catalytic Mechanisms and Active Site Characterization

Due to the limited research on barium sebacate as a catalyst, there are no specific investigations into its catalytic mechanisms or active site characterization. However, insights can be drawn from studies of analogous systems.

For heterogeneous basic catalysts like barium hydroxide used in transesterification, the mechanism is proposed to involve the deprotonation of an alcohol (e.g., methanol) by the basic sites on the catalyst surface to form a highly nucleophilic alkoxide anion. mdpi.com This anion then attacks the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate, which subsequently collapses to form the new ester and a diglyceride anion. mdpi.com If barium sebacate were to act as a basic catalyst, a similar mechanism could be envisioned, with the basicity originating from the carboxylate groups.

In the context of PVC stabilization, the synergistic effect of mixed metal carboxylates (e.g., barium/zinc stearates) is well-known. The zinc carboxylate is thought to react with allylic chlorides in the degrading PVC, forming unstable zinc chloride, which can promote further degradation. The barium carboxylate then reacts with the zinc chloride to regenerate the zinc carboxylate and form stable barium chloride. This cycle prevents the accumulation of zinc chloride and maintains the stabilizing effect. Barium sebacate would likely participate in a similar mechanism.

The characterization of active sites in related barium-containing catalysts often involves techniques to identify the nature of the barium species. For example, in studies of barium oxide catalysts supported on alumina, the interaction between BaO and the support is crucial for creating active sites for NOx absorption. eurekalert.org For any potential catalytic application of barium sebacate, characterization would likely involve identifying the coordination environment of the barium ion and the nature of the sebacate ligand's interaction with reactants.

Design and Performance Evaluation of Heterogeneous Catalysts Incorporating Barium Sebacate

There is a lack of specific reports on the design and performance evaluation of heterogeneous catalysts where barium sebacate is a primary, intentionally incorporated component. Research on heterogeneous catalysis involving barium or sebacates tends to focus on other related materials.

For instance, sebacate anions have been used to create layered double hydroxides (LDHs), which are known to be effective catalyst supports and catalysts themselves, though these studies have not specifically focused on barium-containing LDHs with sebacate. escholarship.org

The design of heterogeneous catalysts often involves dispersing an active component onto a high-surface-area support. Barium has been incorporated into various catalyst structures, such as copper chromite and hexaaluminate, to enhance their stability and performance. chemeurope.comwikipedia.org Barium-containing titanates have been synthesized via sol-gel and calcination methods and evaluated for their catalytic activity in transesterification, with performance linked to their basicity and surface properties. d-nb.info

Should barium sebacate be used in a heterogeneous catalyst, its performance would likely be evaluated based on standard catalytic metrics:

Conversion: The percentage of reactant transformed.

Selectivity: The proportion of the converted reactant that forms the desired product.

Turnover Number (TON): The number of moles of reactant converted per mole of catalyst.

Turnover Frequency (TOF): The turnover number per unit of time.

Stability and Reusability: The ability of the catalyst to maintain its activity over multiple reaction cycles.

A hypothetical performance evaluation table for a barium sebacate-containing catalyst is shown below for illustrative purposes.

| Catalyst System | Reaction | Temperature (°C) | Conversion (%) | Selectivity (%) | Reusability (No. of Cycles) |

| Hypothetical Ba-Sebacate/Support | Esterification | 150 | - | - | - |

| Hypothetical Ba-Sebacate/Support | Condensation | 180 | - | - | - |

Note: The table is a template, as no experimental data for barium sebacate catalysts is available in the reviewed literature.

Analytical Methodologies for Barium Sebacate

Spectrometric Methods for Barium Quantification

Spectrometric techniques are the cornerstone for determining the concentration of barium in barium sebacate (B1225510). These methods are known for their high sensitivity and accuracy, allowing for the detection of barium at trace levels.

Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES)

Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES) is a powerful tool for the quantification of barium. nih.govcdc.gov In this method, a sample of barium sebacate is first digested, typically using strong acids like nitric acid, to bring the barium into a solution. nih.gov This solution is then introduced into an argon plasma, which is an ionized gas heated to extremely high temperatures (around 6,000 to 10,000 K).

Within the plasma, the barium atoms are excited to higher energy levels. As they relax back to their ground state, they emit light at characteristic wavelengths. For barium, a prominent emission line is observed at 455.50 nm. nih.govcdc.gov A detector measures the intensity of this emitted light, which is directly proportional to the concentration of barium in the original sample.